![molecular formula C26H21N3O3S B2884365 (E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 1114322-93-8](/img/structure/B2884365.png)
(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a thiazole ring, and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in ring cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of different functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, the class of compounds to which this molecule belongs, have demonstrated high antitumor activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Antibacterial Activity
These compounds have also shown significant antibacterial activity . This indicates a potential use in the creation of new antibiotics or other antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory activities of these compounds have been demonstrated , suggesting a potential application in the treatment of inflammatory diseases.
Ligand in Metal-Catalyzed Reactions
The compound could potentially be used as a ligand in metal-catalyzed reactions . This could have applications in various chemical synthesis processes.
Drug Design
Due to the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine, it may be utilized in the design of structures capable of effectively binding to biological targets . This could be useful in the design of new drugs.
Synthesis of Drugs
Guanidine groups, which are present in this compound, form hydrogen bonds easily, have good stability and strong physiological activity, and are used as intermediates in the synthesis of drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-13-14-20(32-16)15-21-25(31)29-23(18-9-5-3-6-10-18)22(17(2)27-26(29)33-21)24(30)28-19-11-7-4-8-12-19/h3-15,23H,1-2H3,(H,28,30)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBFVMATRJKNNN-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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